molecular formula C12H23ClN2O2 B6183411 rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, endo CAS No. 2624108-91-2

rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, endo

Cat. No.: B6183411
CAS No.: 2624108-91-2
M. Wt: 262.8
InChI Key:
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Description

The compound rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, endo is a unique molecule with intriguing properties. It's a member of the bicyclic azabicyclo compounds, known for their rigid structure and diverse biological activities. This compound's stereochemistry—designated by the (1R,4R,6S) configuration—plays a crucial role in its biological function and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, endo involves multiple steps. Typically, a key step is the formation of the azabicyclo skeleton, which is achieved through a [2+2+2] cycloaddition or a Diels-Alder reaction. Key reagents often include primary amines, protecting groups for selective reactions, and specific catalysts to guide the stereochemistry.

Industrial Production Methods: On an industrial scale, efficient production requires optimization of these reactions to ensure high yield and purity. Continuous flow chemistry and the use of automated reactors help in maintaining consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form various oxo-derivatives.

  • Reduction: : It can be reduced, typically involving hydrogenation reactions to form different amines.

  • Substitution: : The molecule can undergo substitution reactions, often with halides or other nucleophiles, resulting in a diverse array of functionalized products.

Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used in reduction reactions. For oxidation, reagents like potassium permanganate and chromium trioxide are common. Substitution reactions often involve organohalides under mild to moderate conditions.

Major Products: The primary products depend on the reaction:

  • Oxidation: : Oxidized analogs.

  • Reduction: : Various amines.

  • Substitution: : Functionalized derivatives retaining the bicyclic core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for complex molecule synthesis, particularly in the design of pharmaceuticals and natural product analogs.

Biology: Its rigid structure makes it an interesting scaffold for studying receptor binding and enzyme interaction.

Medicine: Medically, the compound's derivatives are explored for their potential use in treating neurological disorders due to their interaction with neurotransmitter systems.

Industry: Industrially, it's used in the synthesis of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with biological molecules by fitting into receptor sites due to its rigid structure, affecting signal transduction pathways. It may inhibit or activate enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds: Compounds such as bicyclic alkaloids and other azabicyclo derivatives share structural similarities.

Uniqueness: What sets rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, endo apart is its specific stereochemistry, which influences its reactivity and biological interactions, offering unique pathways for chemical modification and potential therapeutic effects.

Properties

CAS No.

2624108-91-2

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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